4-Chloro-1-methyl-1H-pyrazol-5-amine
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Overview
Description
4-Chloro-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. This compound, specifically, features a chloro substituent at the 4-position and a methyl group at the 1-position, making it a valuable intermediate in various chemical reactions and synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitro-1-methylpyrazole with hydrazine hydrate, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of ethanol as a solvent and a temperature range of 0°C to room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amine group.
Coupling Reactions: It can be used in Suzuki-Miyaura and other coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, palladium catalysts, and various nucleophiles. Reaction conditions typically involve solvents like ethanol or dimethyl sulfoxide (DMSO) and temperatures ranging from 0°C to 100°C .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrazoles, while coupling reactions can produce complex heterocyclic compounds .
Scientific Research Applications
4-Chloro-1-methyl-1H-pyrazol-5-amine has numerous applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl substituents influence its binding affinity and reactivity, making it effective in various biochemical pathways . The compound’s ability to undergo nucleophilic substitution and coupling reactions allows it to form stable complexes with target molecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-methylpyrazole: Similar in structure but lacks the chloro substituent, affecting its reactivity and applications.
4-Chloro-3-nitro-1-methylpyrazole: Contains a nitro group instead of an amine, leading to different chemical properties and uses.
1-Methyl-5-aminopyrazole:
Uniqueness
4-Chloro-1-methyl-1H-pyrazol-5-amine’s unique combination of chloro and methyl substituents provides distinct reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
4-chloro-2-methylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c1-8-4(6)3(5)2-7-8/h2H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQPYSOTIJRDQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549345 |
Source
|
Record name | 4-Chloro-1-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20549345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105675-84-1 |
Source
|
Record name | 4-Chloro-1-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20549345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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